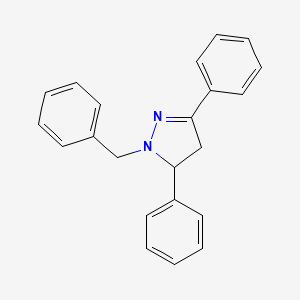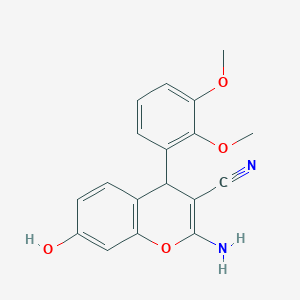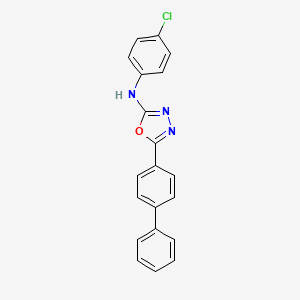![molecular formula C18H16N6O2S B14944790 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B14944790.png)
2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-CYANO-5,6,7,8-TETRAHYDRO-2-QUINOLINYL)SULFANYL]-N-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is a complex organic compound that features a quinoline derivative linked to a pyrrole and oxadiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-CYANO-5,6,7,8-TETRAHYDRO-2-QUINOLINYL)SULFANYL]-N-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline core can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanogen bromide.
Sulfanylation: The quinoline derivative is then reacted with a thiol to introduce the sulfanyl group.
Formation of the Pyrrole and Oxadiazole Moieties: The pyrrole and oxadiazole rings are synthesized separately through cyclization reactions and then coupled to the quinoline-sulfanyl intermediate via amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Due to its complex structure, it may exhibit various biological activities, making it a candidate for drug development.
Biological Studies: The compound can be used to study the interactions of quinoline, pyrrole, and oxadiazole derivatives with biological targets.
Material Science: Its unique structural properties may make it useful in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The exact mechanism of action of 2-[(3-CYANO-5,6,7,8-TETRAHYDRO-2-QUINOLINYL)SULFANYL]-N-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The quinoline moiety may intercalate with DNA, while the pyrrole and oxadiazole rings could interact with proteins or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(3-CYANO-5,6,7,8-TETRAHYDRO-2-QUINOLINYL)SULFANYL]ACETAMIDE
- N-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE
Uniqueness
The uniqueness of 2-[(3-CYANO-5,6,7,8-TETRAHYDRO-2-QUINOLINYL)SULFANYL]-N-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE lies in its combination of three distinct heterocyclic systems, which may impart a unique set of biological activities and chemical reactivity compared to simpler analogs.
Eigenschaften
Molekularformel |
C18H16N6O2S |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C18H16N6O2S/c19-10-13-9-12-5-1-2-6-14(12)20-18(13)27-11-15(25)21-16-17(23-26-22-16)24-7-3-4-8-24/h3-4,7-9H,1-2,5-6,11H2,(H,21,22,25) |
InChI-Schlüssel |
WNIBVHGDLVOBNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)NC3=NON=C3N4C=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 5,5'-[(2-methoxyphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B14944712.png)
![2,6-dimethoxy-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B14944715.png)
![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B14944719.png)
![1-[5-Acetyl-3-methyl-6-(3-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B14944726.png)
![1'-ethyl-3'-methyl-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B14944730.png)
![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B14944741.png)
![Phenyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}sulfamate](/img/structure/B14944748.png)


![1,1-Dichloro-7b-ethoxy-2-(4-fluorophenyl)-1,1a,2,7b-tetrahydrocyclopropa[c]chromene](/img/structure/B14944774.png)
![4-(3,4-dihydroxy-5-methoxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14944787.png)


![3-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]benzamide](/img/structure/B14944809.png)
